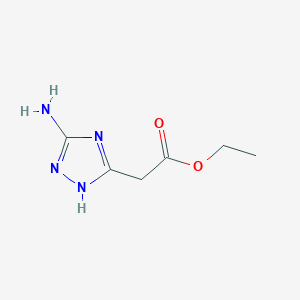

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

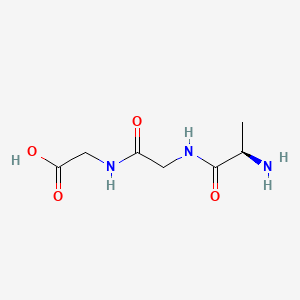

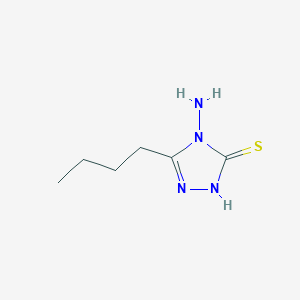

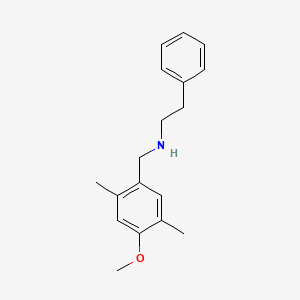

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound with the molecular formula C6H10N4O2 . It has a molecular weight of 170.17 g/mol . The IUPAC name for this compound is ethyl 2- (3-amino-1 H -1,2,4-triazol-5-yl)acetate .

Molecular Structure Analysis

The InChI for this compound is InChI=1S/C6H10N4O2/c1-2-12-5 (11)3-4-8-6 (7)10-9-4/h2-3H2,1H3, (H3,7,8,9,10) . The Canonical SMILES is CCOC (=O)CC1=NC (=NN1)N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 170.08037557 g/mol . The Topological Polar Surface Area is 93.9 Ų .Scientific Research Applications

Pharmaceutical Research Anticancer Activity

Triazole derivatives, including Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, have been studied for their potential anticancer properties. These compounds can be designed and synthesized to target specific cancer cell lines, offering a pathway for developing new chemotherapeutic agents .

Agricultural Chemistry Herbicide Development

Some triazole compounds serve as herbicides due to their ability to inhibit necessary plant enzymes. While not directly mentioned for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, related triazoles are used in nonfood croplands to control weeds .

Biochemistry Enzyme Inhibition

Triazoles can act as competitive inhibitors for various enzymes. This property is utilized in biochemical research to study enzyme functions and pathways .

Material Science Electrolyte Additives

In the field of material science, triazole derivatives are used as electrolyte additives in dye-sensitized solar cells, which could be an application area for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate .

Organic Synthesis Building Blocks

These compounds are valuable building blocks in organic synthesis, contributing to the creation of complex molecules for various applications .

Future Directions

1,2,4-Triazoles, including ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate, are the focus of renewed interest among organic and medicinal chemists . They are being studied for their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can interact with various targets, leading to a wide range of biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity by interacting with the aromatase enzyme .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of their targets .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways due to their ability to interact with different targets .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Action Environment

It is known that the compound is a white crystalline solid with high solubility in water , which suggests that its action could be influenced by factors such as pH and temperature.

properties

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 |

Source

|

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

CAS RN |

86152-46-7 |

Source

|

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)